molecular formula C24H19N3O3 B3621378 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3621378
M. Wt: 397.4 g/mol
InChI Key: QIRDKULIAWDBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, dimethylpyridine, and quinoline carboxylic acid. The reaction conditions may involve:

    Condensation reactions: Combining the benzodioxole and pyridine derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the quinoline ring structure through intramolecular cyclization.

    Amidation reactions: Coupling the quinoline carboxylic acid with the amine group of the pyridine derivative.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.

    Continuous flow synthesis: Using flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibit enzyme activity or receptor function.

    Modulate signaling pathways: Affect cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their diverse biological activities.

    Benzodioxole derivatives: Studied for their potential therapeutic effects.

    Pyridine derivatives: Used in various chemical and pharmaceutical applications.

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-14-9-15(2)25-23(10-14)27-24(28)18-12-20(26-19-6-4-3-5-17(18)19)16-7-8-21-22(11-16)30-13-29-21/h3-12H,13H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRDKULIAWDBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
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2-(2H-1,3-BENZODIOXOL-5-YL)-N-(4,6-DIMETHYLPYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

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